molecular formula C23H23NO4S B2492004 (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887347-35-5

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2492004
CAS No.: 887347-35-5
M. Wt: 409.5
InChI Key: XZGMBRUAGDFFQC-VAWYXSNFSA-N
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Description

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H23NO4S and its molecular weight is 409.5. The purity is usually 95%.
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Biological Activity

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antioxidant and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenyl group and a tetrahydrobenzo[b]thiophene moiety, which are known for their diverse biological activities. The presence of the acrylamide functional group enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that derivatives of this compound exhibit varying levels of antioxidant properties:

  • DPPH Radical Scavenging : The compound was evaluated for its ability to scavenge DPPH radicals, a common method for assessing antioxidant capacity. Results indicated that compounds with hydroxyl substituents on the phenyl ring showed significantly higher activity compared to others .
  • Nitric Oxide Scavenging : The ability to inhibit nitric oxide production was also assessed. Compounds containing phenolic hydroxyl groups were particularly effective, suggesting that these groups play a critical role in enhancing antioxidant activity .

The following table summarizes the antioxidant activities of various derivatives:

CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Compound A (4-hydroxy)78.565.0
Compound B (4-methoxy)45.030.0
Compound C (no hydroxyl)15.010.0

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains:

  • Gram-positive Bacteria : The compound exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with the presence of electron-donating groups like dimethylamino enhancing its efficacy .
  • Gram-negative Bacteria : Moderate activity was observed against Escherichia coli, indicating that structural modifications could potentially improve its spectrum of activity .

The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A2550
Compound B1540
Compound C3060

Case Studies and Research Findings

  • Study on Antioxidant Properties : In a comparative study, ethyl derivatives with para-hydroxy substituents demonstrated superior antioxidant capabilities compared to their meta and ortho counterparts. This suggests that the position of substituents significantly influences biological activity .
  • Antibacterial Efficacy : A recent study highlighted that compounds with a hydroxyl group at the para position exhibited the highest antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to the development of more potent antibacterial agents .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-2-27-23(26)21-17-8-4-6-10-19(17)29-22(21)24-20(25)12-11-15-13-16-7-3-5-9-18(16)28-14-15/h3,5,7,9,11-13H,2,4,6,8,10,14H2,1H3,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGMBRUAGDFFQC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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